1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene
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Overview
Description
1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and an iodine atom. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene typically involves the following steps:
Alkylation: The 3-chloropropyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride and a Lewis acid catalyst like aluminum chloride.
Etherification: The ethoxy group can be introduced through a Williamson ether synthesis, where the phenol derivative of the benzene ring reacts with ethyl bromide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloropropyl group can be reduced to form propyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 1-(3-aminopropyl)-4-ethoxy-3-iodobenzene or 1-(3-cyanopropyl)-4-ethoxy-3-iodobenzene.
Oxidation: Formation of 1-(3-chloropropyl)-4-formyl-3-iodobenzene or 1-(3-chloropropyl)-4-carboxy-3-iodobenzene.
Reduction: Formation of 1-(3-propyl)-4-ethoxy-3-iodobenzene.
Scientific Research Applications
1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene depends on its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)-4-methoxy-3-iodobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Chloropropyl)-4-ethoxy-3-bromobenzene: Similar structure but with a bromine atom instead of an iodine atom.
1-(3-Chloropropyl)-4-ethoxy-3-fluorobenzene: Similar structure but with a fluorine atom instead of an iodine atom.
Uniqueness
1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its analogs with different halogen substituents. The combination of the 3-chloropropyl and ethoxy groups further enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C11H14ClIO |
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Molecular Weight |
324.58 g/mol |
IUPAC Name |
4-(3-chloropropyl)-1-ethoxy-2-iodobenzene |
InChI |
InChI=1S/C11H14ClIO/c1-2-14-11-6-5-9(4-3-7-12)8-10(11)13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
SEGDBDVTKBVPCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCCCl)I |
Origin of Product |
United States |
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